molecular formula C13H20Cl2N2 B13512755 1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride

1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride

Cat. No.: B13512755
M. Wt: 275.21 g/mol
InChI Key: XWSINJZXLLXLES-LTCKWSDVSA-N
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Description

1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction may produce indoline derivatives.

Mechanism of Action

The mechanism of action of 1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride is unique due to its specific structural features, including the presence of both the indole core and the pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]-2,3-dihydroindole;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H/t12-;;/m0../s1

InChI Key

XWSINJZXLLXLES-LTCKWSDVSA-N

Isomeric SMILES

C1C[C@H](NC1)CN2CCC3=CC=CC=C32.Cl.Cl

Canonical SMILES

C1CC(NC1)CN2CCC3=CC=CC=C32.Cl.Cl

Origin of Product

United States

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